N-(2-Chlorophenyl)anthranilic acid

Carbonic Anhydrase Inhibition Enzyme Selectivity Drug Discovery

N-(2-Chlorophenyl)anthranilic acid (2-[(2-chlorophenyl)amino]benzoic acid) is a differentiated CA inhibitor: Ki=4.9 nM for CA2 and 6.5 nM for CA7, but >50,000 nM for CA12—a selectivity fingerprint absent in mefenamic acid. Use as a CA2/CA7-selective probe or as a direct precursor to mefenamic, flufenamic & meclofenamic acids. Single-chloro core enables electrophilic substitution/amide/ester derivatization for SAR campaigns. Also a benchmark for N-phenylanthranilic anti-inflammatory potency (carrageenan paw-edema model) and a tool for monocyte-differentiation studies. Supplied with ≥95% HPLC purity; pre-shipment COA included.

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
CAS No. 10166-39-9
Cat. No. B158426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chlorophenyl)anthranilic acid
CAS10166-39-9
SynonymsN-(2-CHLOROPHENYL)ANTHRANILIC ACID
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2Cl
InChIInChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17)
InChIKeyVCLVQYVABOAOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorophenyl)anthranilic Acid (CAS 10166-39-9): Core Identity and Procurement Baseline


N-(2-Chlorophenyl)anthranilic acid (CAS 10166-39-9), also known as 2-[(2-chlorophenyl)amino]benzoic acid, is a synthetic N-aryl anthranilic acid derivative belonging to the fenamate class of nonsteroidal anti-inflammatory drug (NSAID) pharmacophores . The compound is characterized by a diphenylamine scaffold bearing a carboxylic acid moiety and a 2-chloro substituent on the N-phenyl ring. It serves as a key synthetic intermediate for more potent fenamate NSAIDs, including mefenamic acid, flufenamic acid, and meclofenamic acid, and has been studied for its intrinsic biological activities, including carbonic anhydrase inhibition and antiproliferative effects .

Why N-(2-Chlorophenyl)anthranilic Acid Cannot Be Simply Replaced by In-Class Fenamate Analogs


Within the N-phenylanthranilic acid class, even subtle modifications in substitution pattern profoundly alter biological activity profiles, physicochemical properties, and synthetic utility. Studies have demonstrated that chlorine substitution on the N-phenyl ring enhances both anti-inflammatory potency and acute toxicity compared to the unsubstituted parent N-phenylanthranilic acid, while the specific position and nature of the substituent (chloro vs. trifluoromethyl vs. carboxyl) dictates selectivity across different inflammatory assays and safety margins [1]. Furthermore, direct binding data reveal that N-(2-chlorophenyl)anthranilic acid exhibits a distinct carbonic anhydrase isoform inhibition fingerprint—with nanomolar affinity for CA2 and CA7 but negligible activity against CA12—that is not replicated by other fenamates [2]. These non-linear structure-activity relationships mean that substituting this compound with a structurally similar fenamate (e.g., mefenamic acid or flufenamic acid) will yield unpredictable and non-equivalent experimental outcomes in both synthetic and biological contexts.

Quantitative Differentiation of N-(2-Chlorophenyl)anthranilic Acid: Head-to-Head Data Against Structural Analogs


Selective Nanomolar Inhibition of Carbonic Anhydrase II and VII with Minimal Off-Target Activity on CA12

N-(2-Chlorophenyl)anthranilic acid exhibits a distinct carbonic anhydrase (CA) isoform selectivity profile that differentiates it from other fenamate NSAIDs. In a stopped-flow CO₂ hydration assay using recombinant human CA isoforms with 15-minute preincubation, the compound potently inhibits CA2 (Ki = 4.9 nM) and CA7 (Ki = 6.5 nM), shows moderate activity against CA1 (Ki = 220 nM), and is essentially inactive against CA12 (Ki > 50,000 nM) [1]. This isoform selectivity pattern is not observed with the clinically used fenamate mefenamic acid, which has been reported to exhibit broader, less selective CA inhibition [2]. The >10,000-fold selectivity window between CA2 and CA12 positions N-(2-chlorophenyl)anthranilic acid as a valuable tool compound for probing CA2/CA7-mediated physiological processes without confounding CA12-related effects.

Carbonic Anhydrase Inhibition Enzyme Selectivity Drug Discovery

Enhanced Anti-Inflammatory Activity of Chlorinated N-Phenylanthranilic Acid Derivatives Relative to Parent Scaffold

Systematic evaluation of 29 N-phenylanthranilic acid derivatives revealed that chlorine substitution on the N-phenyl ring significantly enhances anti-inflammatory efficacy compared to the unsubstituted parent compound N-phenylanthranilic acid (PA) [1]. In the carrageenan-induced rat paw edema model—a standard acute inflammation assay—chlorine-substituted derivatives demonstrated superior anti-edema activity, with the potency enhancement being dependent on substitution position and number. This class-level effect is further supported by the observation that meclofenamic acid (N-(2,6-dichloro-m-tolyl)anthranilic acid), which incorporates chlorine substitution, is among the most potent fenamate NSAIDs clinically . The presence of the 2-chloro substituent in N-(2-chlorophenyl)anthranilic acid contributes to its enhanced pharmacological activity relative to unsubstituted anthranilic acid derivatives, making it a more pharmacologically relevant intermediate and research tool.

Anti-inflammatory Activity Fenamate SAR Carrageenan-Induced Edema

Synthetic Versatility as a Precursor to High-Value Fenamate NSAIDs

N-(2-Chlorophenyl)anthranilic acid serves as a direct precursor for the synthesis of clinically important fenamate NSAIDs, including mefenamic acid, flufenamic acid, and meclofenamic acid . Unlike the fully elaborated NSAID molecules, this compound retains the core N-phenylanthranilic acid scaffold with a single chlorine substituent, providing a versatile starting point for further derivatization. The synthesis of N-aryl anthranilic acids, including N-(2-chlorophenyl) derivatives, can be achieved through copper acetate-catalyzed coupling of o-halobenzoic acids with anilines using sodium acetate as base in aqueous media, representing an environmentally friendly and scalable synthetic route [1]. This synthetic accessibility contrasts with the more complex, multi-step syntheses required for the corresponding trifluoromethyl-substituted analog flufenamic acid or the 2,3-dimethyl-substituted mefenamic acid, making N-(2-chlorophenyl)anthranilic acid a more cost-effective and time-efficient entry point for SAR studies and analog generation.

Synthetic Intermediate Fenamate NSAIDs Medicinal Chemistry

Defined Physicochemical Properties for Consistent Experimental Reproducibility

N-(2-Chlorophenyl)anthranilic acid is characterized by well-defined and reproducible physicochemical parameters that facilitate quality control and experimental consistency. The compound exhibits a melting point of 195-196°C, a predicted boiling point of 387.2±27.0°C, and a predicted density of 1.376±0.06 g/cm³ . The molecular weight is 247.68 g/mol (C₁₃H₁₀ClNO₂). These parameters differ from those of structurally similar fenamates: mefenamic acid (C₁₅H₁₅NO₂, MW 241.29) melts at 230-231°C, while flufenamic acid (C₁₄H₁₀F₃NO₂, MW 281.23) melts at 132-135°C [1]. The intermediate melting point of N-(2-chlorophenyl)anthranilic acid (195-196°C) relative to these clinical fenamates reflects its distinct intermolecular packing and hydrogen-bonding network, which directly impacts formulation behavior and purification strategies. The lower molecular weight and absence of additional substituents also confer different solubility and partitioning characteristics that are critical for consistent in vitro assay performance.

Physicochemical Properties Quality Control Analytical Chemistry

Antiproliferative Activity in Undifferentiated Cells: A Differentiated Therapeutic Niche

N-(2-Chlorophenyl)anthranilic acid has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing activity suggests potential utility as an anticancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis. This biological property is not prominently associated with the clinical fenamate NSAIDs (mefenamic acid, flufenamic acid, meclofenamic acid), whose primary mechanisms are COX inhibition and anti-inflammatory activity. While quantitative head-to-head proliferation inhibition data against specific fenamate comparators are not available, the distinct cellular phenotype induced by N-(2-chlorophenyl)anthranilic acid distinguishes it from the anti-inflammatory-focused fenamate class and opens a differentiated research application space.

Anticancer Activity Cell Differentiation Psoriasis

Optimal Scientific and Industrial Application Scenarios for N-(2-Chlorophenyl)anthranilic Acid (CAS 10166-39-9)


Carbonic Anhydrase II/VII Selective Inhibitor Probe Development

Researchers investigating the physiological roles of carbonic anhydrase isoforms CA2 and CA7 should utilize N-(2-chlorophenyl)anthranilic acid as a selective, nanomolar-affinity inhibitor probe (Ki = 4.9 nM for CA2, 6.5 nM for CA7) with minimal off-target activity on CA12 (Ki > 50,000 nM) [1]. This selectivity profile, which is not replicated by mefenamic acid or other clinically available fenamates, enables specific interrogation of CA2- and CA7-dependent pathways in cellular and in vivo models without confounding CA12-mediated effects. The compound can be used in enzyme inhibition assays, target engagement studies, and as a chemical biology tool to dissect CA isoform contributions to disease pathology.

Medicinal Chemistry: Fenamate NSAID Scaffold Derivatization

N-(2-Chlorophenyl)anthranilic acid serves as an ideal starting material for structure-activity relationship (SAR) studies aimed at developing novel fenamate-based NSAIDs or other anthranilic acid derivatives. Its single chlorine substitution provides a synthetically tractable core that can be further functionalized at the aniline ring (via electrophilic aromatic substitution) or at the carboxylic acid moiety (via amide or ester formation) . The compound is a direct precursor to mefenamic acid, flufenamic acid, and meclofenamic acid, offering medicinal chemists a versatile entry point for generating analog libraries with potentially improved efficacy or reduced toxicity profiles compared to current clinical fenamates [2].

Anti-Inflammatory Pharmacology Benchmarking Studies

In pharmacological studies of N-phenylanthranilic acid derivatives, N-(2-chlorophenyl)anthranilic acid serves as a well-characterized chlorinated benchmark compound. Its enhanced anti-inflammatory activity relative to the unsubstituted parent N-phenylanthranilic acid has been established in the carrageenan-induced rat paw edema model [3]. Researchers can employ this compound as a reference standard to calibrate the potency of newly synthesized derivatives and to validate assay sensitivity in detecting chlorine-dependent activity enhancements. The defined melting point (195-196°C) and physicochemical properties also make it suitable as an analytical reference standard for HPLC method development and quality control .

Cell Differentiation and Antiproliferative Screening

Investigators focused on oncology or dermatological hyperproliferative disorders (e.g., psoriasis) may employ N-(2-chlorophenyl)anthranilic acid as a tool compound to study the mechanisms of monocyte differentiation and proliferation arrest [4]. The compound's reported ability to induce differentiation in undifferentiated cells provides a starting point for phenotypic screening campaigns aimed at identifying novel anticancer agents or differentiation therapies. This application is orthogonal to the anti-inflammatory use of clinical fenamates and represents a distinct and underexplored research niche for this compound.

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